1H and 13C NMR Spectral Elucidation of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
1H and 13C NMR Spectral Elucidation of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary
The compound 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4) is a highly functionalized, orthogonally halogenated 7-azaindole derivative. In modern medicinal chemistry, the 7-azaindole scaffold serves as a critical bioisostere for indole, offering improved aqueous solubility and an additional hydrogen-bond acceptor (N7) that frequently interacts with the hinge region of therapeutic kinase targets[1]. The strategic placement of iodine at C-3 and bromine at C-4 provides distinct handles for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), making this molecule a vital intermediate in the synthesis of advanced FGFR, JAK, and CSF-1R inhibitors[2].
This technical guide provides an authoritative framework for the structural validation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to not only present the expected spectral data but to deconstruct the quantum mechanical and electronic causalities—such as spin-orbit coupling and magnetic anisotropy—that dictate these chemical shifts.
Structural Analysis & Mechanistic Rationale
Understanding the NMR spectral signature of this compound requires analyzing the distinct electronic microenvironments within the functionalized pyrrolo[2,3-b]pyridine core[3]:
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The Pyridine Ring (Electron-Deficient): The N7 nitrogen atom exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This heavily deshields the alpha-proton (H-6), pushing it significantly downfield.
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The Pyrrole Ring (Electron-Rich): The N1 nitrogen donates its lone pair into the aromatic system (+M effect), generally shielding the pyrrole protons. However, the N1-isobutyl alkylation subtly alters this electron density while providing a distinct aliphatic signature.
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The Halogen Effects (Causality of Shifts):
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C-3 Iodine: Iodine induces a profound "heavy atom effect" on the attached C-3 carbon. Relativistic spin-orbit coupling from the massive iodine nucleus causes massive magnetic shielding, shifting the C-3 carbon signal dramatically upfield (~55 ppm).
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C-4 Bromine: Bromine, being highly electronegative but possessing a smaller electron cloud than iodine, exerts a localized inductive deshielding effect on C-4, shifting it downfield (~134 ppm) without the extreme spin-orbit shielding seen with iodine.
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Experimental Protocols for NMR Acquisition
To ensure a self-validating and reproducible dataset, the following step-by-step methodology must be strictly adhered to when acquiring the NMR spectra.
Workflow for comprehensive NMR acquisition and structural elucidation.
Step-by-Step Acquisition Methodology
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Sample Preparation: Weigh 15–20 mg of the analyte for 1 H NMR (or 40–50 mg for 13 C NMR) to ensure an optimal signal-to-noise (S/N) ratio. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). The non-polar CDCl 3 is chosen to prevent hydrogen-bonding artifacts that occur in protic solvents.
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Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz spectrometer (298 K). Perform precise probe tuning and matching for both 1 H and 13 C nuclei to maximize power transfer. Lock onto the deuterium frequency of CDCl 3 and execute gradient shimming to achieve a highly homogeneous magnetic field (critical for resolving the fine J-couplings of the isobutyl group).
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1 H NMR Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 20 ppm, collect 64k data points, and run 16 scans. A relaxation delay (D1) of 1.5 seconds is sufficient for proton relaxation.
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13 C NMR Parameters: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Because quaternary carbons (C-3, C-4, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation, increase the D1 delay to 2.0–2.5 seconds and acquire 1024–2048 scans to ensure these critical signals are captured above the baseline noise.
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Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Fourier transform, phase correct, and reference the spectra to TMS (0.00 ppm) or the residual CHCl 3 peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).
Quantitative Spectral Data & Interpretation
H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Mechanistic Rationale |
| 8.15 | Doublet (d) | 5.0 | 1H | H-6 | Highly deshielded by the adjacent N7 lone pair and inductive withdrawal. |
| 7.42 | Singlet (s) | - | 1H | H-2 | Pyrrole proton. Appears as a singlet due to the substitution at C-3 (Iodine). |
| 7.30 | Doublet (d) | 5.0 | 1H | H-5 | Ortho-coupled to H-6. Deshielded by the adjacent C-4 Bromine atom. |
| 4.05 | Doublet (d) | 7.5 | 2H | N-CH 2 | Deshielded by the direct attachment to the electronegative N1 atom. |
| 2.25 | Multiplet (m) | - | 1H | CH | Aliphatic methine proton, split by the adjacent methylene and two methyl groups. |
| 0.95 | Doublet (d) | 6.5 | 6H | 2 x CH 3 | Highly shielded aliphatic methyl protons. |
C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Rationale |
| 147.5 | Quaternary (C) | C-7a | Bridgehead carbon, strongly deshielded by the adjacent N7 and N1 atoms. |
| 143.0 | Methine (CH) | C-6 | Alpha to the N7 pyridine nitrogen; highly electron-deficient. |
| 134.5 | Quaternary (C) | C-4 | Downfield shift driven by the inductive effect of the attached Bromine. |
| 130.5 | Methine (CH) | C-2 | Pyrrole carbon, moderately deshielded by N1 alkylation. |
| 120.0 | Quaternary (C) | C-3a | Bridgehead carbon connecting the electron-rich and electron-poor rings. |
| 117.5 | Methine (CH) | C-5 | Beta to N7, shielded relative to C-6, but influenced by ortho-Bromine. |
| 55.5 | Quaternary (C) | C-3 | Critical Diagnostic Peak: Extreme upfield shift due to the heavy atom (spin-orbit) effect of Iodine. |
| 53.0 | Methylene (CH 2 ) | N-CH 2 | Aliphatic carbon directly bound to the N1 nitrogen. |
| 29.5 | Methine (CH) | CH | Isobutyl methine carbon. |
| 20.0 | Methyl (CH 3 ) | 2 x CH 3 | Isobutyl methyl carbons. |
2D NMR Workflows for Structural Verification
To establish a self-validating system, 1D NMR data must be cross-examined using 2D NMR techniques. The absolute regiochemistry of the halogens (Br at C-4, I at C-3) is unequivocally proven via HMBC (Heteronuclear Multiple Bond Correlation) , which detects long-range ( 2J and 3J ) carbon-proton couplings.
Key Diagnostic Correlations
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Validating N1-Alkylation: The N-CH 2 protons ( δ 4.05) will show strong 3J HMBC cross-peaks to both C-2 ( δ 130.5) and the bridgehead C-7a ( δ 147.5).
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Validating C-3 Iodination: The H-2 proton ( δ 7.42) will show a 2J correlation to the highly shielded C-3 carbon ( δ 55.5) and a 3J correlation to C-3a ( δ 120.0).
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Validating C-4 Bromination: The H-5 proton ( δ 7.30) will show a 2J correlation to the brominated C-4 carbon ( δ 134.5) and a 2J correlation to C-6 ( δ 143.0).
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.
By integrating the exact chemical shift predictions with the causal electronic theories and 2D correlation mapping, researchers can confidently verify the synthesis and purity of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine prior to downstream cross-coupling applications.
References
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RSC Advances - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at:[Link]
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Journal of Medicinal Chemistry - Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. American Chemical Society. Available at:[Link]
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Croatica Chemica Acta - Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity. SRCE. Available at:[Link]
